Compound Description: SCH 351125 is a potent and orally bioavailable CCR5 antagonist that has demonstrated excellent antiviral activity against HIV-1. [, ] It has a favorable pharmacokinetic profile in rodents and primates and represents a promising candidate for the treatment of HIV-1 infection. []
Relevance: SCH 351125 shares a similar oximino-piperidino-piperidine core structure with the target compound, N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide. Both compounds feature a central 1,4'-bipiperidine scaffold with various substitutions. The exploration of structure-activity relationships (SAR) around this core structure led to the identification of SCH 351125 as a potent CCR5 antagonist. [, ]
Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor with demonstrated antiviral effects against HIV-1. [] It exhibits a unique mechanism of action by effectively blocking the binding of chemokine MIP-1α (CCL3) while being an ineffectual antagonist of RANTES (CCL5) binding. []
Relevance: Although structurally distinct from N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, 873140 is included as a related compound due to its shared target, the CCR5 receptor. Studying the binding properties and mechanism of action of various CCR5 antagonists like 873140 provides valuable insights into designing and developing more effective HIV-1 entry inhibitors. []
Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines MIP-1α (CCL3) and RANTES (CCL5) and inhibits the calcium response associated with CCR5 activation. []
Relevance: Similar to SCH 351125, Sch-C features the oximino-piperidino-piperidine core structure, highlighting the structural relevance of this scaffold for CCR5 antagonism. These structural similarities with N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide underline the importance of the 1,4'-bipiperidine scaffold in CCR5-targeted drug discovery. []
Compound Description: Sch-D is another potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating effective blockade of both MIP-1α (CCL3) and RANTES (CCL5) binding. [] It also inhibits the calcium response triggered by CCR5 activation. []
Relevance: Despite lacking the exact oximino-piperidino-piperidine framework, Sch-D shares the essential piperidino-piperidine core with N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide. The presence of this common structural motif, along with the shared CCR5 antagonistic activity, emphasizes the importance of exploring variations within this chemical space for developing novel anti-HIV-1 therapies. []
Compound Description: UK-427,857 is a noncompetitive allosteric CCR5 antagonist, effectively blocking the binding of chemokines MIP-1α (CCL3) and RANTES (CCL5) while inhibiting the calcium response linked to CCR5 activation. []
Relevance: While structurally distinct from N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, UK-427,857 is categorized as a related compound due to its shared target: the CCR5 receptor. The exploration of diverse chemical structures like UK-427,857 that exhibit potent CCR5 antagonism expands the possibilities for discovering novel anti-HIV-1 agents. []
Compound Description: TAK779 is a noncompetitive allosteric CCR5 antagonist known for its potent inhibition of MIP-1α (CCL3) and RANTES (CCL5) binding. [] It effectively blocks the calcium response associated with CCR5 activation. []
Relevance: Though structurally dissimilar to N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, TAK779 is included as a related compound due to its shared target, the CCR5 receptor. Comparing the structural features and activities of different CCR5 antagonists like TAK779 aids in understanding the essential elements required for effective CCR5 binding and inhibition, which is valuable for HIV-1 drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.